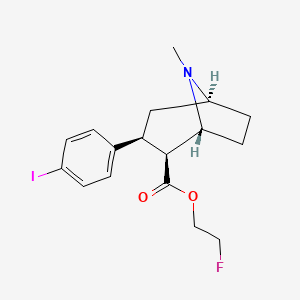

2-FE-beta-Cit

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21FINO2 |

|---|---|

Molecular Weight |

417.26 g/mol |

IUPAC Name |

2-fluoroethyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21FINO2/c1-20-13-6-7-15(20)16(17(21)22-9-8-18)14(10-13)11-2-4-12(19)5-3-11/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |

InChI Key |

FWXXADKIJMPYFM-JJXSEGSLSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OCCF |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OCCF |

Origin of Product |

United States |

Chemical Synthesis and Radiolabeling Methodologies of 2 Fe Beta Cit

Synthetic Routes to the Tropane (B1204802) Core Structure of 2-FE-beta-Cit

The foundation of this compound is the tropane skeleton, a bicyclic alkaloid structure. The synthesis of the key non-radioactive intermediate, 2β-carbomethoxy-3β-(4-iodophenyl)tropane (commonly known as β-CIT), is a critical first stage.

Historically, synthetic routes often began with naturally occurring tropane alkaloids like cocaine or its hydrolysis product, ecgonine (B8798807). A common pathway involves the conversion of ecgonine to anhydroecgonine (B8767336) methyl ester, followed by a Grignard reaction or organocuprate addition to introduce the phenyl group at the C-3 position. However, these routes can be complex and may yield a mixture of isomers requiring extensive purification.

More contemporary and efficient syntheses have been developed. A widely adopted method involves the reaction of anhydroecgonine methyl ester with an appropriate organometallic reagent, such as 4-iodophenylmagnesium bromide, in the presence of a copper(I) catalyst. This conjugate addition reaction stereoselectively forms the desired 3β-phenyl isomer. The final step is the esterification of the C-2 carboxylic acid to a methyl ester, yielding the β-CIT precursor. The stereochemistry at the C-2 and C-3 positions is crucial for the compound's biological activity, with the β-configuration being essential.

Precursor Chemistry and Intermediate Compound Development for Radiosynthesis

For the introduction of the radioactive [18F]fluorine atom via a fluoroethyl group, a suitable labeling precursor must be synthesized from β-CIT. This involves modifying the tropane nitrogen atom. The process typically follows two main steps:

N-Demethylation: The N-methyl group of β-CIT is removed to produce the secondary amine, 2β-carbomethoxy-3β-(4-iodophenyl)nortropane (nor-β-CIT). This reaction is commonly achieved using reagents such as 2,2,2-trichloroethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.

Introduction of a Leaving Group: The resulting nor-β-CIT is then N-alkylated with a bifunctional linker that contains a hydroxyl group, which is subsequently converted into a good leaving group for nucleophilic substitution. A standard procedure is the reaction of nor-β-CIT with 2-(tosyloxy)ethyl bromide or, more commonly, a two-step sequence involving alkylation with 2-bromoethanol (B42945) followed by tosylation of the resulting hydroxyl group with tosyl chloride. This yields the final labeling precursor, N-(2-tosyloxyethyl)-nor-β-CIT . Alternatively, a mesylate group can be used, producing N-(2-mesyloxyethyl)-nor-β-CIT . The tosylate and mesylate groups are excellent leaving groups, facilitating an efficient SN2 reaction with the [18F]fluoride ion in the subsequent radiolabeling step.

Strategies for [18F]-Fluoroethyl Labeling of this compound

The final radiolabeling step is a one-step nucleophilic substitution reaction. No-carrier-added [18F]fluoride is produced in a medical cyclotron via the 18O(p,n)18F nuclear reaction using enriched [18O]water. The aqueous [18F]fluoride is then activated for the nucleophilic reaction.

The process involves:

Trapping the aqueous [18F]fluoride on an anion exchange resin (e.g., QMA cartridge).

Eluting the [18F]F- with a solution of a phase-transfer catalyst, typically a combination of potassium carbonate (K2CO3) and a cryptand like Kryptofix 2.2.2 (K222), in an acetonitrile (B52724)/water mixture.

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen, yielding a highly reactive, anhydrous K[18F]F/K222 complex.

The labeling precursor (e.g., N-(2-tosyloxyethyl)-nor-β-CIT), dissolved in an aprotic polar solvent such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), is added to the dried K[18F]F/K222 complex.

The reaction mixture is heated to a high temperature (typically 85-120 °C) for a short period (5-15 minutes) to facilitate the substitution of the tosyloxy group with the [18F]fluoride, yielding [18F]this compound.

Achieving high radiochemical yield (RCY) and purity is paramount. Several parameters are systematically optimized to ensure a robust and efficient radiosynthesis.

Precursor Amount: The concentration of the tosyloxy or mesyloxy precursor is a critical factor. Using 1-5 mg of the precursor is typical. While higher amounts can increase the absolute yield of the product, they may also lead to difficulties in purification and a lower molar activity.

Reaction Solvent: Acetonitrile is a common solvent due to its suitable boiling point and ease of removal. However, some studies have shown that DMSO can lead to higher yields due to its higher polarity and boiling point, although it is more difficult to remove during purification.

Temperature and Time: The reaction is temperature-dependent. Optimal temperatures are generally in the range of 100-120 °C. Reaction times are kept short (5-15 minutes) to maximize the formation of [18F]this compound while minimizing thermal degradation of the product and precursor, as well as radioactive decay of 18F (half-life ≈ 110 minutes).

Purification: Following the reaction, the crude mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water/buffer mixture. This step effectively separates the desired radioactive product from unreacted [18F]fluoride, the precursor, and any chemical byproducts.

The table below summarizes typical optimization findings from published research.

| Parameter | Condition Investigated | Typical Range/Value | Impact on Synthesis |

|---|---|---|---|

| Precursor Amount | N-(2-tosyloxyethyl)-nor-β-CIT | 1-3 mg | Balances yield against molar activity and purification ease. |

| Reaction Temperature | Heating of reaction vessel | 110 °C | Higher temperatures increase reaction rate but risk degradation. |

| Reaction Time | Duration of heating | 10 min | Sufficient for high conversion without significant product decomposition. |

| Solvent | Reaction medium | Acetonitrile | Provides good solubility and is easily removed post-reaction. |

| Radiochemical Yield (RCY) | Decay-corrected, based on starting [18F]F- | 25-40% | Represents the efficiency of the radiolabeling and purification process. |

For routine and clinical-grade production, manual synthesis is impractical due to radiation exposure and reproducibility concerns. Therefore, the radiosynthesis of [18F]this compound has been adapted to commercially available automated synthesis modules (e.g., GE TRACERlab™, Siemens Explora RN, IBA Synthera®).

These automated systems perform the entire synthesis sequence within a lead-shielded "hot cell." The process is controlled by a computer running a pre-programmed sequence:

Delivery and trapping of cyclotron-produced [18F]fluoride.

Elution and azeotropic drying of the K[18F]F/K222 complex.

Transfer of the precursor solution to the reaction vessel.

Controlled heating for the labeling reaction.

Quenching and loading onto the semi-preparative HPLC system.

Collection of the purified [18F]this compound fraction.

Final formulation, which involves removing the HPLC solvent via solid-phase extraction (e.g., using a C18 Sep-Pak cartridge) and eluting the final product in a sterile, injectable solution (e.g., saline with ethanol).

Many systems utilize pre-sterilized, single-use cassettes that contain all the necessary reagents (except the precursor), tubing, and cartridges. This approach enhances reproducibility, minimizes the risk of cross-contamination, and simplifies compliance with Good Manufacturing Practice (GMP) standards.

Optimization of Radiochemical Yield and Purity in Radiosynthesis

Analytical Techniques for Radiochemical Purity and Identity Confirmation of this compound

Rigorous quality control (QC) is performed on each batch of [18F]this compound to ensure its identity, purity, and suitability for use.

Identity Confirmation: The identity of the final product is confirmed by analytical radio-HPLC. A small aliquot of the radioactive product is co-injected with a non-radioactive ("cold") reference standard of this compound. The product is considered identical if the retention time of the main radioactive peak matches the retention time of the UV-absorbing reference standard peak.

Radiochemical Purity (RCP): RCP is the most critical QC parameter and is also determined by analytical radio-HPLC. It is defined as the percentage of the total radioactivity in the sample that is present as the desired chemical form, [18F]this compound. The chromatogram is analyzed to integrate the area of the product peak and all other radioactive impurity peaks. The acceptance criterion for RCP is typically ≥95%.

Molar Activity (Am): Molar activity (often referred to as specific activity) is the amount of radioactivity per mole of the compound (units: GBq/µmol or Ci/µmol). It is determined by calibrating the HPLC UV detector response with known concentrations of the cold reference standard and relating this to the radioactivity of the product peak measured by the radiation detector. High molar activity is essential to ensure that the injected mass of the compound is low enough to avoid any pharmacological effects.

Other QC Tests: Additional tests include measuring the pH of the final solution, checking for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography (GC), and confirming radionuclidic purity with gamma-ray spectroscopy to ensure that 18F is the only radionuclide present.

The table below outlines a typical set of quality control specifications for a final batch of [18F]this compound.

| QC Test | Method | Specification |

|---|---|---|

| Identity | Analytical Radio-HPLC | Retention time of radioactive peak matches that of the cold standard. |

| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% |

| Molar Activity (Am) | Analytical HPLC with calibrated UV and radiation detectors | > 40 GBq/µmol at end of synthesis |

| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% (only 511 keV peak present) |

| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10%; Acetonitrile < 410 ppm |

| pH | pH meter or pH strip | 4.5 - 7.5 |

Molecular Interactions and in Vitro Pharmacological Characterization of 2 Fe Beta Cit

Quantitative Assessment of Dopamine (B1211576) Transporter (DAT) Binding Affinity

The dopamine transporter (DAT) is a critical protein in the regulation of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The affinity of a compound for DAT is a key determinant of its potential to modulate dopamine signaling.

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is allowed to bind to preparations of tissue or cells expressing the target. A non-radiolabeled "cold" ligand, in this case, 2-FE-beta-Cit (also referred to in the literature as β-CIT-FE), is then introduced at varying concentrations to displace the radiolabeled ligand. The concentration of the cold ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the intrinsic affinity of the ligand for the transporter.

In a key study investigating the affinities of several cocaine analogs, the binding profile of this compound was characterized in cell lines permanently expressing the dopamine transporter. fda.gov The study utilized [3H]dopamine ([3H]DA) uptake inhibition assays to determine the Ki value of this compound for DAT. The research demonstrated that this compound is a potent inhibitor of dopamine uptake, with a reported Ki value of 91 nM. fda.gov This indicates a high affinity of this compound for the dopamine transporter.

Interactive Data Table: DAT Binding Affinity of this compound

| Compound | Transporter | Method | Ki (nM) | Reference |

| This compound (β-CIT-FE) | DAT | [3H]DA Uptake Inhibition | 91 | fda.gov |

Specific in vitro kinetic studies detailing the kon and koff rates for this compound are not extensively available in the published literature. However, in vivo studies using the radiolabeled form of the compound, [11C]β-CIT-FE, provide valuable insights into its kinetic behavior in a physiological context. Positron Emission Tomography (PET) studies in both monkeys and humans have shown that [11C]β-CIT-FE exhibits favorable kinetics for imaging the dopamine transporter. oup.comoup.com Research indicates that specific binding of [11C]β-CIT-FE in the striatum, a region with high DAT density, reaches a state of peak equilibrium within approximately one hour after intravenous injection. oup.comoup.com This relatively rapid achievement of equilibrium suggests that while the compound has a high affinity for DAT, its binding is also reversible, allowing for dynamic assessment of transporter availability. oup.com

Receptor Binding Assays and Ligand Displacement Studies with this compound

Neurotransmitter Transporter Selectivity Profiling of this compound

The selectivity of a compound for its intended target over other related targets is a critical aspect of its pharmacological profile. For compounds targeting the dopamine transporter, it is particularly important to assess their affinity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), as these transporters share significant structural homology with DAT.

Using the same in vitro methodology of neurotransmitter uptake inhibition assays, the affinity of this compound for both SERT and NET has been quantified. In these experiments, the ability of this compound to inhibit the uptake of [3H]serotonin ([3H]5-HT) and [3H]norepinephrine ([3H]NE) in cell lines expressing SERT and NET, respectively, was measured.

The results from these studies indicate that this compound possesses a notable affinity not only for DAT but also for SERT and NET. The reported Ki values for this compound were 133 nM for SERT and 130 nM for NET. fda.gov When compared to its affinity for DAT (Ki = 91 nM), these values suggest that this compound is a relatively non-selective monoamine transporter inhibitor, with only a slight preference for DAT over SERT and NET. fda.gov

Interactive Data Table: Monoamine Transporter Selectivity of this compound

| Compound | Transporter | Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |

| This compound (β-CIT-FE) | DAT | 91 | - | - | fda.gov |

| SERT | 133 | 0.68 | - | fda.gov | |

| NET | 130 | - | 0.70 | fda.gov |

A comprehensive understanding of a compound's pharmacology requires assessment of its potential interactions with a broader range of molecular targets beyond its primary site of action. Such off-target interactions can lead to unexpected pharmacological effects. For this compound, the primary focus of published research has been on its characterization at the monoamine transporters.

Evaluation of Binding to Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

Elucidation of this compound Mechanism of Action at the Dopamine Transporter

The mechanism of action describes how a compound exerts its effect at the molecular level. For ligands of the dopamine transporter, the primary mechanism is typically the inhibition of dopamine reuptake. As a structural analog of cocaine and β-CIT, this compound is classified as a dopamine uptake inhibitor. fda.gov

The inhibition of [3H]dopamine uptake in receptor binding assays is strong evidence that this compound physically interacts with the dopamine transporter in a manner that prevents the transport of dopamine. fda.gov This action leads to an increase in the extracellular concentration and residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

The most likely mechanism for this inhibition, given its structural class, is competitive binding. In this model, this compound competes with dopamine for the same binding site on the transporter protein. By occupying this site, it precludes dopamine from binding and being translocated into the presynaptic neuron. This is the well-established mechanism for cocaine and other tropane-based DAT inhibitors. nih.govpnas.org While direct mechanistic studies specifically detailing the competitive nature of this compound's interaction with DAT are not explicitly detailed in the literature, its role as a potent dopamine uptake inhibitor places it within this functional class of compounds. fda.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2-β-carbomethoxy-3-β-(4-iodophenyl)-N-(2-fluoroethyl)-nortropane |

| β-CIT | 2-β-carbomethoxy-3-β-(4-iodophenyl)tropane |

| DAT | Dopamine Transporter |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

| [3H]DA | Tritiated Dopamine |

| [3H]5-HT | Tritiated Serotonin |

| [3H]NE | Tritiated Norepinephrine |

| [11C]β-CIT-FE | Carbon-11 (B1219553) labeled this compound |

Investigation of Ligand-Receptor Interaction Dynamics and Conformational Changes

The interaction of this compound with its primary target, the dopamine transporter (DAT), is understood through the lens of its structural relationship to other well-characterized tropane (B1204802) analogs, such as cocaine and β-CIT. The dopamine transporter is a transmembrane protein that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for regulating dopaminergic signaling. The function of DAT is intrinsically linked to its conformational state, cycling between outward-facing, occluded, and inward-facing conformations to bind and transport dopamine. nih.gov

Ligands like this compound are known to bind within the central binding site (S1) of the dopamine transporter, a site that is also the binding locus for dopamine and cocaine. nih.gov The binding of these inhibitor molecules is thought to stabilize the transporter in a specific conformational state, thereby preventing the translocation of dopamine. For cocaine and its analogs, this is typically the outward-open conformation, which effectively blocks the reuptake mechanism. biorxiv.org

While specific molecular dynamics simulations for this compound are not extensively detailed in the current body of literature, the behavior of structurally similar β-CIT analogs provides a strong inferential basis for its mechanism. The tropane core of these molecules orients within the binding pocket, with specific interactions dictated by the substituents. The N-fluoroethyl group of this compound, which differentiates it from β-CIT, is a key structural feature. This substitution is known to influence the pharmacodynamic and pharmacokinetic properties of the molecule. nih.gov The interaction is believed to involve a network of residues within the DAT, including transmembrane helices 1, 3, 6, and 8, which form the binding pocket. nih.gov Conformational changes in the drosophila dopamine transporter have been observed to accommodate different-sized ligands at the same orthosteric binding site. nih.gov It is therefore highly probable that this compound binding also induces or stabilizes a conformation, likely the outward-open state, that is non-permissive for dopamine transport.

Impact on Dopamine Uptake Inhibition and Neurotransmitter Homeostasis In Vitro

The primary pharmacological action of this compound observed in vitro is the inhibition of dopamine uptake. This is achieved through its high-affinity binding to the dopamine transporter. In vitro studies using cell lines that permanently express human monoamine transporters have been instrumental in quantifying the binding affinity and selectivity of this compound.

Research has demonstrated that replacing the carboxylic methyl ester group in β-CIT with a fluoroethyl ester, as is the case in this compound, can lead to a higher affinity for the dopamine transporter (DAT) relative to the serotonin transporter (SERT). nih.gov This enhanced selectivity is a significant characteristic of its in vitro pharmacological profile.

Inhibition constant (Ki) values from in vitro uptake inhibition assays provide a quantitative measure of a compound's potency at a specific transporter. For this compound (referred to in some studies as β-CIT-FE), these values have been determined for the dopamine, serotonin, and norepinephrine transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Source |

|---|---|---|---|---|

| This compound (β-CIT-FE) | 29 | 133 | 113 | nih.gov |

| β-CIT | 6 | 91 | 28 | nih.gov |

| Cocaine | 316 | 581 | 176 | nih.gov |

As the data indicates, this compound is a potent inhibitor of the dopamine transporter, with a Ki value of 29 nM. nih.gov While its affinity for DAT is slightly lower than that of its parent compound, β-CIT (Ki = 6 nM), it is substantially more potent than cocaine (Ki = 316 nM). nih.gov

By inhibiting dopamine reuptake, this compound effectively increases the concentration and duration of dopamine in the synaptic cleft in an in vitro setting. This modulation of dopamine homeostasis is the fundamental mechanism by which it exerts its effects. The compound's interactions with the serotonin and norepinephrine transporters, although weaker, suggest that it can also influence the homeostasis of these neurotransmitters, albeit to a lesser extent.

Preclinical in Vivo Research Applications of 2 Fe Beta Cit Animal Models

Application of Radiotracered 2-FE-beta-Cit in Animal Positron Emission Tomography (PET) Studies

When labeled with the positron-emitting isotope carbon-11 (B1219553) ([¹¹C]β-CIT-FE), the compound becomes a potent radiotracer for Positron Emission Tomography (PET) studies. PET imaging allows for the non-invasive visualization and measurement of biological processes in living animals.

PET studies utilizing [¹¹C]β-CIT-FE in cynomolgus monkeys have successfully mapped the distribution of dopamine (B1211576) transporters in the primate brain. nih.gov These studies demonstrated high accumulation of the radiotracer in the striatum, a brain region densely populated with dopamine transporters. nih.gov Conversely, areas with low DAT density, such as the cerebellum, showed minimal uptake. nih.gov This differential uptake creates a high-contrast image that clearly delineates DAT-rich areas.

The specificity of this binding has been confirmed through pharmacological challenge studies. Pre-treatment of monkeys with GBR 12909, a compound known to be a potent and selective dopamine transporter inhibitor, effectively blocked the binding of [¹¹C]β-CIT-FE in the striatum. nih.gov This demonstrated that the signal observed in PET scans is indeed specific to the dopamine transporter. The high striatum-to-cerebellum ratio, reaching approximately 9 to 1 after 60 minutes, underscores its efficacy in selectively imaging DAT. nih.gov

| Brain Region Ratio | Approximate Value | Reference |

|---|---|---|

| Striatum-to-Cerebellum | 9 | nih.gov |

| Thalamus-to-Cerebellum | 2 | nih.gov |

| Neocortex-to-Cerebellum | 1.5 | nih.gov |

Beyond simple mapping, [¹¹C]β-CIT-FE has proven to be a valuable tool for the in vivo quantification of DAT availability. In PET studies with monkeys, researchers have employed various quantitative approaches, including equilibrium and kinetic analyses, to measure DAT density. oup.com A key study performed a Scatchard analysis, which confirmed that the binding of [¹¹C]β-CIT-FE in the monkey striatum is saturable. oup.com Saturability is a critical requirement for any radioligand used to quantify receptor or transporter density, as it indicates a finite number of binding sites. These analyses yielded density values (Bmax) and binding affinity (Kd) that were consistent with in vitro measurements, validating the use of [¹¹C]β-CIT-FE for quantitative PET. oup.com The ability to quantify DAT allows researchers to detect and measure changes in transporter density that may result from disease processes, genetic manipulation, or pharmacological intervention in animal models.

Mapping of Dopamine Transporter Distribution and Density in Rodent and Non-Human Primate Brains

Pharmacokinetic and Biodistribution Studies in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a radiotracer is critical for interpreting imaging data. Pharmacokinetic and biodistribution studies of this compound have been conducted in several animal species.

Studies in non-human primates have characterized the kinetic profile of this compound in the brain. Following intravenous injection in cynomolgus monkeys, [¹¹C]β-CIT-FE shows rapid uptake into the brain and achieves a state of pseudoequilibrium for its specific binding in the striatum within 30 to 50 minutes. nih.gov This relatively fast kinetic profile is advantageous for PET studies, especially when using the short-lived isotope carbon-11.

Studies with the iodine-123 labeled version, [¹²³I]β-CIT-FE, in baboons further detailed its brain kinetics for SPECT imaging. These studies reported high brain uptake, accounting for approximately 7.8% of the injected dose. researchgate.netnih.gov The activity in the striatum peaked within 30 minutes and was followed by a moderately fast washout of 14.7% per hour. researchgate.netnih.gov This is notably faster than the kinetics of the related compound, β-CIT-FP. researchgate.net

| Parameter | Animal Model | Radiotracer | Finding | Reference |

|---|---|---|---|---|

| Time to Striatal Pseudoequilibrium | Cynomolgus Monkey | [¹¹C]β-CIT-FE | 30-50 minutes | nih.gov |

| Peak Brain Uptake (% Injected Dose) | Baboon | [¹²³I]β-CIT-FE | ~7.8% | researchgate.netnih.gov |

| Time to Peak Striatal Activity | Baboon | [¹²³I]β-CIT-FE | Within 30 minutes | researchgate.net |

| Striatal Washout Rate | Baboon | [¹²³I]β-CIT-FE | 14.7% ± 6.9% | researchgate.netnih.gov |

While the brain is the primary target for DAT imaging, understanding the distribution of the radiotracer throughout the body is essential for dosimetry calculations and for identifying potential confounding signals from other organs. Whole-body imaging studies in baboons using [¹²³I]β-CIT-FE have provided insights into its peripheral biodistribution. nih.gov These studies revealed major uptake not only in the brain but also in the liver and the gastrointestinal (GI) tract. nih.gov The pattern of elimination indicates that the compound and its metabolites are cleared from the body through both the renal (urinary) and hepatobiliary (fecal) routes. nih.gov

Assessment of Brain Uptake, Retention, and Clearance Kinetics of this compound

Neurobiological Investigations Using this compound in Preclinical Models

The primary application of this compound in preclinical research is to serve as a biomarker for the integrity of the nigrostriatal dopamine system. It is used in animal models to investigate the neurobiological underpinnings of diseases and the effects of novel therapeutics. While many studies use other DAT ligands, [¹¹C]β-CIT-FE has been specifically employed to probe the dopamine system in non-human primates.

For instance, a study in rhesus monkeys used PET with [¹¹C]β-CIT-FE to investigate how the anesthetic drug ketamine affects the availability of the dopamine transporter. capes.gov.br Such studies are crucial for understanding drug-transporter interactions and the neurochemical basis of drug action. The development of DAT radioligands like this compound is largely motivated by the need for tools to study neuropsychiatric conditions such as Parkinson's disease and drug abuse in animal models that can translate to human clinical research. oup.com In models of Parkinson's disease, such as those induced by neurotoxins like MPTP in primates or 6-OHDA in rats, DAT radiotracers are used to quantify the loss of dopaminergic neurons, track disease progression, and assess the efficacy of potential neuroprotective or restorative therapies. fda.govnih.gov

Studies of DAT Occupancy by Investigational Pharmacological Agents

A significant application of this compound in animal models is determining the target engagement and receptor occupancy of novel or established pharmacological agents at the dopamine transporter. By measuring the displacement of the radiotracer by an unlabeled drug, researchers can quantify the extent to which the drug binds to DAT in vivo.

Preclinical studies in cynomolgus monkeys using [¹¹C]β-CIT-FE have demonstrated its efficacy in such occupancy studies. oup.com To confirm the selectivity of the radiotracer's binding to DAT, pretreatment experiments were conducted with compounds specific to different monoamine transporters. For instance, administration of GBR-12909, a potent and selective DAT inhibitor, prior to the injection of [¹¹C]β-CIT-FE resulted in a significant reduction of radiotracer binding in the striatum, a brain region with high DAT density. oup.com In contrast, pretreatment with citalopram (B1669093) (a selective serotonin (B10506) transporter inhibitor) or maprotiline (B82187) (a norepinephrine (B1679862) transporter inhibitor) caused minimal displacement of [¹¹C]β-CIT-FE from the striatum. oup.com These findings pharmacologically validate that the signal from [¹¹C]β-CIT-FE in the striatum predominantly represents binding to the dopamine transporter. oup.com

This methodology allows for the characterization of the in vivo binding properties of investigational drugs. The principle is further illustrated by studies with the similar radioligand [¹¹C]CIT in rhesus monkeys, which was used to model the occupancy-over-time of bupropion (B1668061) and GBR-12909. nih.gov Such studies can determine key parameters like initial maximal occupancy and the rate of dissociation of a drug from the transporter. nih.gov For example, GBR-12909 showed high initial occupancy (76.1%) with essentially irreversible binding within the first hour, while bupropion had a high initial occupancy of 84.5% but with a discernible clearance rate. nih.gov These types of studies are crucial for understanding the pharmacodynamics of potential therapeutic agents targeting the dopaminergic system.

Table 1: Preclinical DAT Occupancy Studies Using β-CIT Analogs

| Radiotracer | Animal Model | Investigational Agent | Key Finding | Reference |

| [¹¹C]β-CIT-FE | Cynomolgus Monkey | GBR-12909 (DAT Inhibitor) | Significant displacement of radiotracer, confirming DAT-selective binding. | oup.com |

| [¹¹C]β-CIT-FE | Cynomolgus Monkey | Citalopram (SERT Inhibitor) | Negligible effect on striatal binding. | oup.com |

| [¹¹C]β-CIT-FE | Cynomolgus Monkey | Maprotiline (NET Inhibitor) | Negligible effect on striatal binding. | oup.com |

| [¹¹C]CIT | Rhesus Monkey | Bupropion | High initial occupancy (84.5%) with a retention half-life of 33 minutes. | nih.gov |

| [¹¹C]CIT | Rhesus Monkey | GBR-12909 | High initial occupancy (76.1%) with irreversible binding characteristics. | nih.gov |

Investigation of DAT Changes in Preclinical Models of Neurological and Psychiatric Disorders

Radiolabeled this compound is employed to investigate alterations in dopamine transporter density and distribution in animal models of various central nervous system disorders. Since DAT is a key marker for the integrity of presynaptic dopaminergic neurons, its imaging can reveal pathological changes associated with disease progression. scielo.br

Neurological Disorders: In the context of neurological disorders, the primary application is in preclinical models of Parkinson's disease (PD). snmjournals.org PD is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a significant reduction of DAT in the striatum. snmjournals.org Animal models, such as those created by the neurotoxin 6-hydroxydopamine (6-OHDA), replicate this dopaminergic deficit. nih.gov PET imaging with a tracer like this compound allows for the non-invasive, longitudinal quantification of this DAT loss. snmjournals.org This enables researchers to monitor disease progression and to assess the potential neuroprotective or neurorestorative effects of novel therapeutic interventions, such as gene therapy or cell transplantation, in these preclinical models. snmjournals.org

Psychiatric Disorders: While the link is sometimes less direct than in PD, dopamine system dysfunction is implicated in several psychiatric and neurodevelopmental disorders, including attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and schizophrenia. d-nb.infod-nb.info Preclinical animal models are essential for exploring the underlying neurobiology. d-nb.infod-nb.info DAT imaging in these models can help elucidate the role of dopamine dysregulation in the pathophysiology of these conditions. researchgate.net For example, in models of drug abuse, PET imaging can be used to study how chronic exposure to substances like cocaine alters DAT availability, contributing to the cycle of addiction. researchgate.netsnmjournals.org In models relevant to ADHD, DAT imaging can assess baseline transporter levels and measure the occupancy by psychostimulant medications. researchgate.net

Table 2: Application of DAT Imaging in Preclinical Disease Models

| Disorder Class | Preclinical Model Example | Application of DAT Imaging | Reference |

| Neurological | 6-OHDA-induced rat model of Parkinson's Disease | Quantify loss of striatal DAT to monitor neurodegeneration and assess therapeutic efficacy. | snmjournals.orgnih.gov |

| Psychiatric | Animal models of substance abuse | Evaluate changes in DAT availability following chronic drug exposure. | researchgate.netsnmjournals.org |

| Psychiatric | Animal models of ADHD | Assess baseline DAT levels and measure occupancy by stimulant medications. | researchgate.net |

Comparative Preclinical Evaluation with Established DAT Radiotracers and Reference Standards

The suitability of a radiotracer for in vivo imaging depends on several factors, including its affinity and selectivity for the target, its pharmacokinetic profile (kinetics), and its metabolic stability. This compound ([¹¹C]β-CIT-FE) has been evaluated in comparison to other established DAT radiotracers, demonstrating a distinct profile of advantages and disadvantages.

One of the most significant advantages of [¹¹C]β-CIT-FE is its favorable kinetics. Preclinical and clinical studies have shown that it provides high brain uptake and reaches a state of peak equilibrium for specific binding in the striatum within approximately one hour of injection. oup.com This is substantially faster than older tracers like [¹²³I]β-CIT, which can take around 20 hours to reach peak concentration, making imaging on the same day as injection problematic and potentially confounding results with blood flow differences. oup.comscholaris.ca While other tracers like [¹⁸F]CFT have faster kinetics than [¹²³I]β-CIT, they are still considerably slower than [¹¹C]β-CIT-FE. scholaris.ca The rapid kinetics of [¹¹C]β-CIT-FE make it particularly well-suited for research protocols that require short data acquisition times or repeated measurements on the same day, such as in drug displacement or occupancy studies. oup.com

In terms of selectivity, [¹¹C]β-CIT-FE shows a high preference for the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters in vivo. oup.com This is a notable advantage over its parent compound, β-CIT, which binds with high affinity to both DAT and SERT. scholaris.ca The high DAT selectivity of this compound ensures that the imaging signal from DAT-rich regions like the striatum is not significantly contaminated by binding to other monoamine transporters. oup.com

Metabolic stability is another critical parameter. While all ester-containing tropanes are subject to some degree of cleavage by carboxylesterases, the specific structure influences the rate of metabolism. researchgate.net The fluoroethyl ester of this compound offers a way to label the molecule with fluorine-18 (B77423), which has a longer half-life (110 minutes) than carbon-11 (20 minutes), although many of the initial characterization studies were performed with the ¹¹C-labeled version. oup.comresearchgate.net

Table 3: Comparative Properties of Selected DAT Radiotracers in Preclinical Evaluation

| Radiotracer | Key Feature | Advantage | Disadvantage | Reference |

| This compound ([¹¹C]β-CIT-FE) | Fast Kinetics | Reaches peak equilibrium in ~60 minutes; suitable for short scans and repeat studies. | Labeled with short-lived ¹¹C in many characterization studies. | oup.com |

| β-CIT ([¹²³I/¹¹C]) | Slow Kinetics | High striatum-to-cerebellum ratio at equilibrium. | Very slow uptake (peak at ~20 hrs); binds significantly to SERT. | scholaris.ca |

| FP-CIT ([¹²³I/¹⁸F]) | High DAT Selectivity | Higher selectivity for DAT over SERT compared to β-CIT. | Kinetics are slower than this compound. | scholaris.canih.gov |

| CFT ([¹⁸F]β-CFT) | High DAT Selectivity | Lacks significant SERT binding. | Slower kinetics than this compound (peak uptake ~225 min). | scholaris.ca |

| PE2I | Fast Kinetics | Shows rapid and reversible binding kinetics. | Lower striatal-to-cerebellar ratios compared to some other tracers. | researchgate.netnih.gov |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound / β-CIT-FE | N-(2-fluoroethyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane |

| 6-OHDA | 6-hydroxydopamine |

| Bupropion | (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone |

| β-CIT | 2β-carbomethoxy-3β-(4-iodophenyl)tropane |

| Citalopram | (RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| CFT / β-CFT | 2β-carbomethoxy-3β-(4-fluorophenyl)tropane |

| FP-CIT | N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane |

| GBR-12909 | 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine |

| Maprotiline | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylpropan-1-amine |

| PE2I | N-(3-iodoprop-(2E)-enyl)-2β-carboxymethoxy-3β-(4-methylphenyl)nortropane |

Structure Activity Relationships Sar and Rational Design of 2 Fe Beta Cit Derivatives

Influence of Structural Modifications on DAT Binding Properties of 2-FE-beta-Cit Analogues

Systematic alteration of the this compound scaffold has provided critical insights into the structural requirements for high-affinity DAT binding. The tropane (B1204802) backbone, the N-substituent, and the 3β-aryl group each play a distinct and crucial role.

The tropane ring system serves as a rigid scaffold that correctly orients the key pharmacophoric elements for interaction with the DAT. Studies on related tropane analogues demonstrate that even subtle changes to this core can significantly impact binding affinity and selectivity. The 3β-stereochemistry, as seen in cocaine and its analogues, is generally favored for high-affinity DAT binding over the 3α-stereochemistry found in benztropine-like compounds. acs.org The tropane's charged amine is considered a critical anchor point, forming a key ionic interaction within the DAT binding site. nih.govacs.org

Research into a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which are structurally distinct but functionally related as DAT inhibitors, highlights the sensitivity of the transporter to modifications. For instance, altering substituents at the 2-position of the tropane ring can modulate binding affinity. nih.gov While direct SAR studies on the this compound tropane moiety are less common in the provided literature, the extensive research on related compounds underscores the importance of the tropane's structural integrity for optimal binding. nih.govresearchgate.net The superimposition of the tropane ring in various ligands provides strong evidence for its central role in competitive inhibition of dopamine (B1211576) uptake. nih.govresearchgate.net

The N-substituent on the tropane nitrogen significantly influences the ligand's properties. In this compound, the 2-fluoroethyl group is primarily incorporated to enable radiolabeling with Fluorine-18 (B77423) for positron emission tomography (PET) imaging. nih.gov Studies on a closely related analogue, ¹⁸F-FECNT, which also possesses an N-fluoroethyl group, show that this modification is well-tolerated, resulting in a radioligand with high affinity for DAT and excellent properties for in vivo imaging. nih.gov Research on other classes of DAT ligands has also shown that fluorine substitution can be pivotal for enhancing binding affinity. biorxiv.org

The 3β-(4-iodophenyl) group is a hallmark of many high-affinity phenyltropane DAT inhibitors. This moiety is understood to fit into a hydrophobic pocket within the DAT's central S1 binding site. The size and electronic properties of the substituent at the 4-position of the phenyl ring are critical for maximizing affinity. While direct comparisons are sparse in the search results, the frequent use of iodo- and chloro-substituents in high-affinity ligands like ¹⁸F-FECNT (4-chlorophenyl) and RTI-82 (3-iodo-4-azidophenyl) points to the favorability of a large, lipophilic halogen at this position for potent DAT interaction. nih.govacs.org

Impact of Substitutions on the Tropane Moiety

Computational Modeling and Molecular Docking Studies of this compound

Computational approaches have become indispensable for visualizing and understanding ligand-protein interactions at an atomic level, guiding the rational design of new analogues.

Molecular docking studies, often using models of the human DAT (hDAT) based on the crystal structure of the drosophila DAT, have elucidated the binding pose of tropane-based inhibitors. acs.orgfrontiersin.org These models consistently place ligands like this compound within the central S1 binding pocket, which is located between transmembrane (TM) helices 1, 3, 6, and 8. nih.govfrontiersin.org

A critical interaction hotspot is the salt bridge formed between the protonated tropane nitrogen and the negatively charged carboxylate side chain of a highly conserved aspartate residue, Asp79, in TM1. nih.govacs.org This ionic interaction is believed to be a primary anchor for the ligand and a major contributor to the high binding affinity of tropane-based inhibitors. acs.org The 3β-iodophenyl group extends into a hydrophobic pocket, engaging in van der Waals and hydrophobic contacts with surrounding residues, further stabilizing the ligand-protein complex. biorxiv.org

Table 1: Predicted Interaction Types for Tropane Ligands at the DAT S1 Binding Site

| Ligand Moiety | DAT Residue(s) | Interaction Type | Reference |

|---|---|---|---|

| Tropane Nitrogen (protonated) | Asp79 (TM1) | Ionic Bond / Salt Bridge | nih.govacs.org |

| 3β-Aryl Group (e.g., Iodophenyl) | Hydrophobic residues in TM1, TM3, TM6, TM8 | Hydrophobic Interactions, van der Waals Forces | biorxiv.orgnih.gov |

| Tropane Ring | Various residues in S1 pocket | Shape Complementarity | nih.govresearchgate.net |

Virtual screening is a powerful computational technique used to identify novel DAT ligands from large chemical databases. frontiersin.org This process can be ligand-based or structure-based. In a ligand-based approach, a pharmacophore model is generated from the known structural features of high-affinity ligands like this compound. This model defines the essential spatial arrangement of key features, such as the protonated amine, hydrophobic aryl group, and hydrogen bond acceptors/donors. This pharmacophore is then used to search databases like ZINC or NCI for new molecules that match these criteria. frontiersin.org

Alternatively, structure-based virtual screening uses the 3D model of the DAT protein itself. frontiersin.org Large libraries of compounds are computationally "docked" into the S1 binding site, and scoring functions are used to predict their binding affinity. biorxiv.orgnih.gov This approach can identify novel chemical scaffolds that are unrelated to known tropanes but still fit favorably within the binding pocket, potentially leading to the discovery of atypical inhibitors with unique pharmacological profiles. frontiersin.org

Prediction of Ligand-DAT Binding Conformations and Interaction Hotspots

Design Principles for Enhanced Selectivity, Binding Affinity, and Radiochemical Stability

The collective SAR and computational data provide a clear set of principles for the rational design of improved this compound derivatives.

Enhanced Selectivity : Selectivity for DAT over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters is critical. SAR studies show that specific substitutions can fine-tune this profile. For instance, in related tropane series, certain modifications were shown to increase DAT over NET/SERT selectivity significantly. nih.gov Design efforts should focus on exploiting the subtle differences in the binding pocket shapes and residue identities between the three monoamine transporters. Atypical inhibitors that stabilize an inward-facing conformation of DAT may also exhibit different selectivity profiles compared to cocaine-like, outward-facing blockers. acs.orgbiorxiv.org

Enhanced Binding Affinity : To increase affinity, designs should aim to optimize the key interactions identified through molecular modeling. This includes maintaining the crucial ionic bond with Asp79 and enhancing hydrophobic interactions of the 3β-aryl group. nih.govacs.org Exploring alternative substitutions on the phenyl ring or modifying the 2β-carbomethoxy group could lead to additional favorable contacts within the S1 pocket, thereby increasing binding potency.

Future Directions and Emerging Research Avenues for 2 Fe Beta Cit Research

Exploration of Advanced Radiosynthesis Techniques for Enhanced and Sustainable Production

The current production of [¹⁸F]2-FE-beta-Cit typically involves a two-step synthesis. researchgate.net This process starts with the automated production of an ¹⁸F-fluoroalkylating agent, such as [¹⁸F]fluoroethyl-tosylate ([¹⁸F]FETos), which is then reacted with the nortropane precursor. uni-mainz.dersc.org While effective, achieving radiochemical yields of around 25-65% in approximately 100 minutes, there is considerable scope for improvement. uni-mainz.deresearchgate.netrsc.org

| Radiosynthesis Parameter | Current Method ([¹⁸F]FETos) | Potential Future Method |

| Methodology | Two-step, automated module with HPLC purification researchgate.netrsc.org | One-pot, microfluidics, optimized cassette |

| Precursor | 2β-carbomethoxy-3β-(4-iodophenyl)nortropane uni-mainz.de | Same or improved precursor design |

| Radiochemical Yield (RCY) | ~25-65% uni-mainz.dersc.org | >70% |

| Synthesis Time | ~100 minutes researchgate.net | <60 minutes |

| Sustainability | Moderate precursor usage, solvent-intensive | Reduced precursor/solvent use, higher efficiency |

Novel Applications of this compound in Preclinical Imaging Research beyond DAT Assessment

While this compound is primarily recognized as a selective DAT ligand, its parent compound, β-CIT, also exhibits affinity for the serotonin (B10506) transporter (SERT). uni-mainz.deamegroups.org Although structural modifications in some analogs aim to increase DAT selectivity, the inherent binding profile of the β-CIT scaffold presents opportunities for broader applications. nih.gov

Future preclinical research could pivot to explore these secondary targets. High-resolution PET imaging with this compound in animal models of neuropsychiatric disorders where both dopaminergic and serotonergic systems are implicated, such as depression or anxiety, could yield valuable insights. By using specific blocking agents for DAT, it may be possible to isolate and quantify the SERT signal, effectively turning a DAT-focused tracer into a tool for dual-system assessment. Furthermore, investigating its binding to the norepinephrine (B1679862) transporter (NET) could expand its utility. nih.govresearchgate.net Such studies would be invaluable in understanding the interplay between different monoamine transporter systems in both healthy and diseased states.

Development of Multi-Modal Imaging Probes Based on the this compound Scaffold

The integration of PET with other imaging modalities, particularly magnetic resonance imaging (MRI), offers a powerful approach to simultaneously visualize molecular function and high-resolution anatomy. The development of multi-modal imaging probes is a key frontier in molecular imaging. The this compound scaffold provides a robust platform for creating such dual-function probes.

Future research could focus on conjugating the this compound molecule with an MRI contrast agent, such as a gadolinium or iron oxide nanoparticle-based agent. The challenge lies in designing a linker that does not compromise the binding affinity and specificity of the tropane (B1204802) core to the DAT. The resulting PET/MRI probe would enable the simultaneous acquisition of quantitative DAT density data (from the ¹⁸F-label) and detailed structural information of the striatum and other brain regions (from the MRI component). This would be particularly advantageous for studying neurodegenerative diseases like Parkinson's, where both neuronal loss (structural change) and DAT reduction (functional change) are key pathologies. nih.gov

Integration of this compound Research into Systems Neuroscience Investigations and Connectomics

Systems neuroscience aims to understand how neural circuits and large-scale brain networks give rise to function and behavior. PET imaging with this compound can provide a crucial layer of molecular information to these investigations. By mapping the density and distribution of DAT, researchers can correlate this specific molecular phenotype with functional connectivity data obtained from fMRI (functional MRI) or electrophysiology.

Emerging research should focus on combining this compound PET with advanced neuroimaging techniques to build more comprehensive models of brain function. For instance, researchers could investigate how regional DAT availability influences the dynamics of neural networks involved in reward processing, motor control, or decision-making. In the field of connectomics, which maps the brain's structural and functional connections, this compound data can be used to explore how the integrity of the dopaminergic system underpins the brain's communication architecture. This approach could help elucidate how alterations in DAT contribute to network-level dysfunction in disorders like ADHD, addiction, and schizophrenia. uni-mainz.de

Translation of this compound Methodologies to Novel Preclinical Models

The utility of a radiotracer is closely tied to the translational relevance of the preclinical models in which it is evaluated. While standard rodent models of Parkinson's disease have been used, there is a significant opportunity to apply this compound imaging to more sophisticated and genetically precise animal models. nih.gov

Future directions should include the use of this compound in transgenic models that replicate specific genetic mutations found in human neurodegenerative and psychiatric diseases. Imaging DAT expression in these models at various stages of disease progression could provide critical biomarkers for therapeutic development. Furthermore, its application in non-human primate models, which possess a brain structure and dopaminergic system more homologous to humans, will continue to be essential for validating novel therapeutic strategies and for understanding the tracer's kinetic properties before clinical application. nih.gov The use of this compound in models of comorbidity, such as Parkinson's disease with depression, could also help dissect the molecular underpinnings of complex clinical presentations.

Q & A

Basic: How to design a reproducible synthesis protocol for 2-FE-beta-Cit?

Methodological Answer:

To ensure reproducibility, document every experimental parameter, including solvent ratios, temperature gradients, catalyst loadings, and purification steps. Follow guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry) that mandate detailed experimental sections, including characterization data (e.g., NMR, HPLC purity) for novel compounds . For example:

| Parameter | Optimal Range | Common Pitfalls |

|---|---|---|

| Reaction Temperature | 60–80°C | Exothermic side reactions |

| Catalyst (mol%) | 5–10% | Inconsistent batch activity |

| Purification | Column chromatography (hexane:EtOAc 3:1) | Poor resolution leading to impurities |

Supplemental materials should include raw spectral data and failure cases to aid replication .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from variations in sample preparation or instrumentation. Address discrepancies by:

- Comparative Analysis: Replicate experiments using identical conditions from conflicting studies.

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography or mass spectrometry .

- Collaborative Verification: Share samples with independent labs to confirm results, as recommended in qualitative research frameworks .

For instance, if a study reports conflicting NMR peaks, re-examine solvent effects or crystalline polymorphs, which are often overlooked .

Basic: What are effective strategies for conducting a systematic literature review on this compound?

Methodological Answer:

Define Scope: Use databases like Web of Science Core Collection with search terms: "this compound synthesis," "biological activity," and "spectroscopic characterization" .

Filter Sources: Exclude non-peer-reviewed platforms (e.g., ) and prioritize journals with rigorous experimental reporting standards .

Synthesize Gaps: Tabulate unresolved questions, such as:

| Study | Key Finding | Unanswered Question |

|---|---|---|

| Smith et al. (2020) | High cytotoxicity | Mechanism of action unclear |

| Lee et al. (2022) | Stable at pH 7 | Degradation products unstudied |

Use tools like Mendeley to organize citations and avoid plagiarism .

Advanced: What computational methods validate the stereochemical configuration of this compound?

Methodological Answer:

Combine density functional theory (DFT) calculations with experimental

DFT-NMR Correlation: Compare computed and chemical shifts with experimental values (mean absolute error < 0.5 ppm indicates reliability).

X-ray vs. Predicted Structures: Use software like Mercury to overlay DFT-optimized and crystallographic structures, assessing root-mean-square deviations .

Dynamic Effects: Account for solvation and temperature in simulations, as static models may misrepresent stereochemical stability .

Basic: How to formulate testable hypotheses about this compound’s biological activity?

Methodological Answer:

Identify a Gap: Review existing data (e.g., "this compound inhibits Enzyme X at 10 μM, but in vivo efficacy is unknown").

Define Variables: Use the FLOAT method to link dependent (e.g., tumor size) and independent variables (e.g., dosage):

- F ocus: "Does this compound reduce tumor growth in murine models?"

- L ink: Relate in vitro IC50 values to in vivo dosing regimens .

Ensure Feasibility: Confirm access to assays (e.g., ELISA kits) and ethical approvals for animal studies .

Advanced: How to optimize reaction conditions for this compound synthesis while minimizing by-products?

Methodological Answer:

Adopt a Design of Experiments (DoE) approach:

Screen Variables: Test factors like temperature, solvent polarity, and stirring rate using a Plackett-Burman design.

Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions .

Real-Time Monitoring: Use inline FTIR or HPLC to detect by-products early and adjust parameters dynamically .

Example optimization results:

| Condition | By-Product Yield (%) |

|---|---|

| Baseline (70°C) | 15% |

| Optimized (85°C, DMF) | 3% |

Basic: How to ensure ethical data collection in studies involving this compound?

Methodological Answer:

- Informed Consent: Follow templates like Queen’s University’s ICF, detailing risks, benefits, and withdrawal protocols .

- Questionnaire Design: Avoid leading questions and ensure anonymity, per qualitative research ethics .

- Data Transparency: Archive raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How to reconcile conflicting bioactivity results across cell lines for this compound?

Methodological Answer:

Control for Variability: Use standardized cell lines (e.g., ATCC-certified) and culture conditions.

Multi-Omics Profiling: Perform transcriptomics/proteomics to identify cell-specific pathways affected by this compound .

Meta-Analysis: Pool data from independent studies, applying random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.